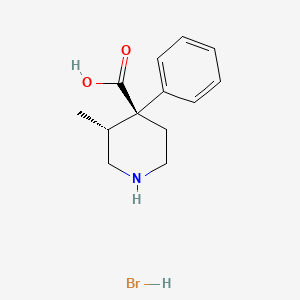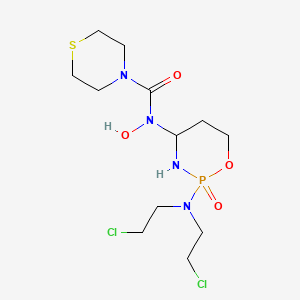
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-6-((4-methylphenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid is a chemical compound with the molecular formula C15H19N3O2. It is a derivative of barbituric acid, which is known for its applications in medicinal chemistry, particularly as a sedative and anesthetic. This compound is characterized by the presence of diethyl groups at the 5th position and a 4-methylphenyl group at the 4th position, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid typically involves the condensation of diethyl malonate with urea, followed by the introduction of the 4-methylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base, such as sodium ethoxide, and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its sedative and anesthetic properties, similar to other barbiturates.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The molecular targets include GABA receptors, and the pathways involved are related to the modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Diethylbarbituric acid: Lacks the 4-methylphenyl group, resulting in different pharmacological properties.
4-Phenylbarbituric acid: Contains a phenyl group instead of a 4-methylphenyl group, affecting its chemical reactivity and biological activity.
Uniqueness
5,5-Diethyl-4-(4-methylphenyl)iminobarbituric acid is unique due to the presence of both diethyl and 4-methylphenyl groups, which confer distinct chemical and pharmacological properties. These structural features make it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
87215-88-1 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
5,5-diethyl-6-(4-methylphenyl)imino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-4-15(5-2)12(17-14(20)18-13(15)19)16-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19,20) |
Clé InChI |
JPPGTFGEWNMNTB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=NC2=CC=C(C=C2)C)NC(=O)NC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


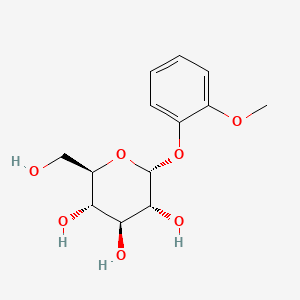
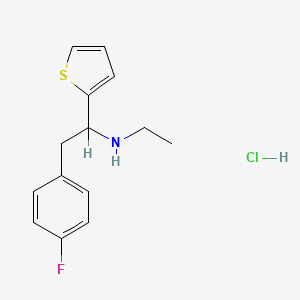

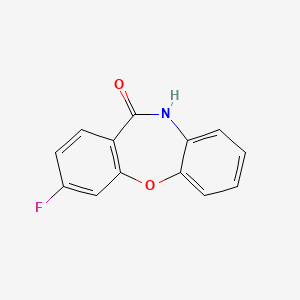
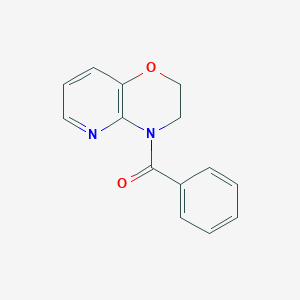


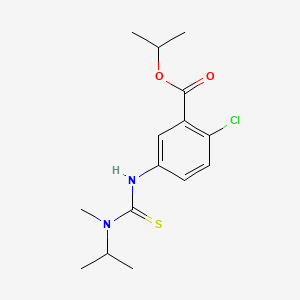

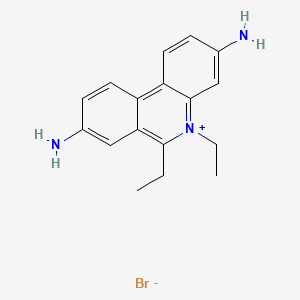
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)
